LY223982

Description

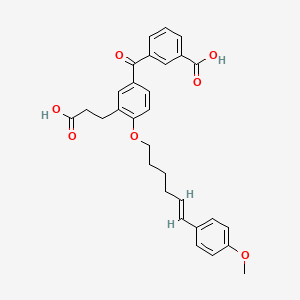

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[3-(2-carboxyethyl)-4-[(E)-6-(4-methoxyphenyl)hex-5-enoxy]benzoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O7/c1-36-26-14-10-21(11-15-26)7-4-2-3-5-18-37-27-16-12-24(19-22(27)13-17-28(31)32)29(33)23-8-6-9-25(20-23)30(34)35/h4,6-12,14-16,19-20H,2-3,5,13,17-18H2,1H3,(H,31,32)(H,34,35)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZSSLLFRVDRHL-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CCCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/CCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117423-74-2 | |

| Record name | LY 223982 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117423742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-223982 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG52JC545T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of LY223982 on Neutrophils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY223982 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1), playing a critical role in modulating neutrophil activity. As a key inflammatory mediator, LTB4 orchestrates the recruitment and activation of neutrophils at sites of inflammation. By competitively inhibiting the binding of LTB4 to its high-affinity receptor, BLT1, on the surface of neutrophils, this compound effectively attenuates a cascade of downstream signaling events that are crucial for the initiation and amplification of the inflammatory response. This technical guide provides an in-depth exploration of the mechanism of action of this compound on neutrophils, with a focus on its impact on key signaling pathways, supported by quantitative data and detailed experimental methodologies.

Quantitative Data Summary

The inhibitory effects of this compound on various neutrophil functions have been quantified in several studies. The following tables summarize the key in vitro and in vivo efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound on Human Neutrophils

| Parameter | IC50 Value | Description |

| [3H]LTB4 Binding Inhibition | 13.2 nM[1] | Concentration required to inhibit 50% of specific [3H]LTB4 binding to its receptor on human neutrophils. |

| LTB4-induced Aggregation | 100 nM[1] | Concentration required to inhibit 50% of neutrophil aggregation induced by LTB4. |

| LTB4-induced Chemotaxis | 6 µM[1] | Concentration required to inhibit 50% of neutrophil chemotaxis induced by LTB4. |

Table 2: In Vivo Efficacy of this compound

| Parameter | ED50 Value | Animal Model | Description |

| Inhibition of LTB4-induced Transient Leukopenia | 3 mg/kg[1] | Rabbit | Dose required to achieve 50% inhibition of the transient decrease in circulating white blood cells induced by LTB4. |

Mechanism of Action: LTB4 Receptor Antagonism and Downstream Signaling

This compound exerts its effects by directly competing with LTB4 for binding to the BLT1 receptor, a G-protein coupled receptor (GPCR) on the neutrophil cell surface. Activation of the BLT1 receptor by LTB4 initiates a cascade of intracellular signaling events that are fundamental to neutrophil function. By blocking this initial step, this compound effectively dampens the subsequent inflammatory responses.

The LTB4-BLT1 Signaling Axis and its Interplay with the p38 MAPK Pathway

Leukotriene B4 is a potent chemoattractant that not only directs neutrophil migration but also primes them to respond to other inflammatory stimuli. The binding of LTB4 to BLT1 triggers a signaling cascade that involves the activation of mitogen-activated protein kinases (MAPKs), including p38 MAPK[1]. The p38 MAPK pathway is a critical regulator of neutrophil chemotaxis, degranulation, and cytokine production.

The activation of p38 MAPK is essential for efficient neutrophil chemotaxis in response to various chemoattractants, including LTB4 itself. By antagonizing the BLT1 receptor, this compound is predicted to inhibit the LTB4-mediated activation of p38 MAPK, thereby contributing to its observed inhibitory effect on neutrophil migration and other inflammatory functions.

Experimental Protocols

This section provides an overview of the methodologies used to generate the quantitative data presented above.

[3H]LTB4 Receptor Binding Assay

Objective: To determine the affinity of this compound for the LTB4 receptor on human neutrophils.

Protocol:

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Membrane Preparation: A crude membrane fraction is prepared from the isolated neutrophils by sonication and centrifugation.

-

Binding Assay:

-

A constant concentration of [3H]LTB4 (radiolabeled LTB4) is incubated with the neutrophil membrane preparation in a suitable buffer.

-

Increasing concentrations of unlabeled this compound are added to compete with [3H]LTB4 for binding to the BLT1 receptors.

-

Non-specific binding is determined in the presence of a large excess of unlabeled LTB4.

-

-

Separation and Quantification: The membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50) is calculated using non-linear regression analysis.

Neutrophil Aggregation Assay

Objective: To assess the inhibitory effect of this compound on LTB4-induced neutrophil aggregation.

Protocol:

-

Neutrophil Preparation: Isolated human neutrophils are resuspended in a calcium-containing buffer.

-

Aggregation Measurement:

-

Neutrophil aggregation is monitored by measuring the change in light transmission through a stirred suspension of neutrophils in an aggregometer.

-

A baseline light transmission is established.

-

Neutrophils are pre-incubated with various concentrations of this compound or vehicle control.

-

LTB4 is added to induce aggregation, and the change in light transmission is recorded over time.

-

-

Data Analysis: The maximum aggregation response is determined, and the IC50 value for this compound is calculated as the concentration that causes 50% inhibition of the LTB4-induced aggregation.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

Objective: To evaluate the effect of this compound on the directed migration of neutrophils towards an LTB4 gradient.

Protocol:

-

Chamber Setup: A two-compartment Boyden chamber is used, with the compartments separated by a microporous filter.

-

Chemoattractant: LTB4 is placed in the lower compartment of the chamber to create a chemotactic gradient.

-

Cell Migration:

-

Isolated human neutrophils, pre-incubated with various concentrations of this compound or vehicle, are placed in the upper compartment.

-

The chamber is incubated to allow neutrophils to migrate through the filter towards the LTB4 in the lower compartment.

-

-

Quantification: After incubation, the filter is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the filter is counted under a microscope.

-

Data Analysis: The IC50 value is determined as the concentration of this compound that inhibits neutrophil migration by 50% compared to the control.

Conclusion

This compound is a highly specific and potent antagonist of the LTB4 receptor (BLT1) on human neutrophils. Its mechanism of action involves the competitive inhibition of LTB4 binding, leading to the attenuation of downstream signaling pathways, including the p38 MAPK cascade. This blockade translates into a significant reduction in key neutrophil functions such as aggregation and chemotaxis, which are central to the inflammatory response. The quantitative data and experimental protocols provided in this guide offer a comprehensive understanding of the core mechanism of this compound, highlighting its potential as a therapeutic agent for inflammatory diseases driven by neutrophil activation. Further research into the intricate details of the LTB4-p38 MAPK signaling axis will continue to refine our understanding of this compound's effects and its clinical applications.

References

The Pharmacological Profile of LY223982: A High-Affinity Antagonist of the Leukotriene B4 Receptor

For Immediate Release: November 20, 2025

This technical guide provides an in-depth analysis of the binding affinity of LY223982, a potent and selective antagonist for the Leukotriene B4 (LTB4) receptor. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's interaction with its target, detailed experimental methodologies, and a summary of the associated signaling pathways.

Executive Summary

Leukotriene B4 is a powerful lipid mediator implicated in a wide range of inflammatory diseases. Its biological effects are primarily mediated through the high-affinity G protein-coupled receptor, BLT1. This compound has emerged as a significant investigational compound due to its potent and specific inhibition of the LTB4 receptor. This guide consolidates the available quantitative data on its binding affinity, outlines the experimental procedures for its determination, and visualizes the key molecular interactions and pathways.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the LTB4 receptor has been determined through competitive radioligand binding assays. The most critical parameter, the half-maximal inhibitory concentration (IC50), quantifies the concentration of this compound required to displace 50% of a radiolabeled ligand from the receptor.

| Parameter | Value | Cell Type/Tissue | Radioligand | Reference |

| IC50 | 13.2 nM | Human Neutrophils | [3H]LTB4 | [1] |

This low nanomolar IC50 value underscores the high-affinity binding of this compound to the LTB4 receptor, making it a potent antagonist.

Experimental Protocols

The determination of the binding affinity of this compound is primarily achieved through a competitive radioligand binding assay. The following protocol is a synthesized methodology based on established practices for LTB4 receptor binding studies.

Preparation of Human Neutrophil Membranes

-

Isolation of Human Neutrophils: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., EDTA). Neutrophils are isolated using dextran sedimentation followed by density gradient centrifugation over Ficoll-Paque.

-

Cell Lysis: The isolated neutrophils are washed with a phosphate-buffered saline (PBS) solution and then subjected to hypotonic lysis to rupture the cell membranes. This is typically done in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Membrane Isolation: The cell lysate is centrifuged at a low speed to remove nuclei and intact cells. The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with fresh buffer to remove cytosolic components and then resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose). Aliquots of the membrane preparation are stored at -80°C until use. A protein assay (e.g., BCA assay) is performed to determine the protein concentration of the membrane preparation.[2]

Competitive Radioligand Binding Assay

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the human neutrophil membrane preparation (typically 50-120 µg of protein), a fixed concentration of the radioligand [3H]LTB4, and varying concentrations of the unlabeled competitor, this compound.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: Following incubation, the mixture is rapidly filtered through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through. The filters are then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification of Radioactivity: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound [3H]LTB4, is then measured using a scintillation counter.

-

Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled LTB4) from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[2]

Signaling Pathways and Experimental Workflow

To better visualize the molecular context of this compound's action and the experimental process, the following diagrams have been generated using Graphviz.

Caption: LTB4 Receptor Signaling Pathway.

References

The Discovery and Initial Characterization of LY223982: A Potent and Specific Leukotriene B4 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LY223982 is a potent and specific antagonist of the leukotriene B4 (LTB4) receptor, playing a crucial role in the inflammatory cascade. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, with a focus on its mechanism of action, in vitro and in vivo activities, and the experimental methodologies used in its initial evaluation. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation, immunology, and drug development.

Mechanism of Action

This compound, chemically identified as (E)-5-(3-carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5- hexenyl)oxy)benzenepropanoic acid, exerts its pharmacological effects by acting as a specific and competitive antagonist of the high-affinity LTB4 receptor (BLT1) on the surface of neutrophils.[1] By binding to this receptor, this compound prevents the binding of the endogenous pro-inflammatory mediator LTB4, thereby inhibiting the downstream signaling pathways that lead to neutrophil activation, chemotaxis, and aggregation.[1]

Leukotriene B4 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the LTB4 signaling cascade in neutrophils and the point of intervention for this compound.

Caption: LTB4 signaling pathway and this compound's mechanism of action.

Quantitative Data Summary

The initial characterization of this compound yielded significant quantitative data demonstrating its potency and selectivity. These findings are summarized in the tables below.

Table 1: In Vitro Activity of this compound

| Assay | Species/Cell Type | Parameter | Value | Reference |

| LTB4 Receptor Binding | Human Neutrophils | IC50 ([3H]LTB4 displacement) | 13.2 nM | [1][2][3][4] |

| Neutrophil Aggregation | Human Neutrophils | IC50 | 100 nM | [1][2] |

| Neutrophil Aggregation | Guinea Pig Neutrophils | IC50 | 74 nM | [1] |

| Neutrophil Chemotaxis | Human Neutrophils | IC50 | 6 µM | [1] |

Table 2: In Vivo Activity of this compound

| Assay | Animal Model | Parameter | Value | Reference |

| LTB4-induced Leukopenia | Rabbit | ED50 | 3 mg/kg | [1][2] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the initial characterization of this compound. It is important to note that while the full, detailed protocols from the original 1992 publication by Jackson et al. were not available, the following represents a synthesis of standard and well-established methods for these assays from the relevant time period and subsequent literature.

[3H]LTB4 Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the affinity of this compound for the LTB4 receptor on human neutrophils by measuring its ability to displace radiolabeled LTB4.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from fresh venous blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.

-

Membrane Preparation: Isolated neutrophils are resuspended in a hypotonic buffer and homogenized. The homogenate is then centrifuged at a low speed to remove nuclei and intact cells, followed by a high-speed centrifugation to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.

-

Binding Reaction: A constant concentration of [3H]LTB4 is incubated with the neutrophil membrane preparation in the presence of varying concentrations of unlabeled this compound or unlabeled LTB4 (for determination of non-specific binding).

-

Incubation: The reaction mixtures are incubated at 4°C for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound [3H]LTB4, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50) is calculated using non-linear regression analysis.

Neutrophil Aggregation Assay

Objective: To assess the functional antagonism of this compound on LTB4-induced neutrophil aggregation.

Methodology:

-

Neutrophil Preparation: Human or guinea pig neutrophils are isolated as described above and resuspended in a buffer containing calcium and magnesium.

-

Instrumentation: A dual-channel aggregometer is used to measure changes in light transmission through the neutrophil suspension.

-

Assay Procedure:

-

Aliquots of the neutrophil suspension are placed in the aggregometer cuvettes and warmed to 37°C with constant stirring.

-

This compound or vehicle control is added to the cuvettes and pre-incubated for a short period.

-

Aggregation is initiated by the addition of a sub-maximal concentration of LTB4.

-

The change in light transmission, which is proportional to the degree of aggregation, is recorded over time.

-

-

Data Analysis: The maximum aggregation response is measured, and the concentration of this compound that causes 50% inhibition of the LTB4-induced aggregation (IC50) is determined.

Experimental Workflow: Neutrophil Aggregation Assay

The following diagram outlines the key steps in the in vitro neutrophil aggregation assay.

Caption: Workflow for the in vitro neutrophil aggregation assay.

In Vivo LTB4-induced Leukopenia Model

Objective: To evaluate the in vivo efficacy of this compound in blocking the biological effects of LTB4 in a rabbit model.

Methodology:

-

Animal Model: Male New Zealand White rabbits are used for this study.

-

Drug Administration: this compound is administered intravenously at various doses. A control group receives the vehicle.

-

LTB4 Challenge: Following the administration of this compound or vehicle, a bolus intravenous injection of LTB4 is given to induce a transient leukopenia (a rapid decrease in circulating white blood cells).

-

Blood Sampling: Blood samples are collected at multiple time points before and after the LTB4 challenge.

-

Cell Counting: Total and differential white blood cell counts are determined for each blood sample.

-

Data Analysis: The extent of LTB4-induced leukopenia is quantified, and the dose of this compound that produces a 50% inhibition of this effect (ED50) is calculated.

Conclusion

The initial characterization of this compound unequivocally established it as a potent and specific antagonist of the LTB4 receptor. Its ability to inhibit LTB4 binding and subsequent neutrophil activation, aggregation, and chemotaxis in vitro, coupled with its efficacy in a relevant in vivo model of LTB4 activity, highlighted its potential as a therapeutic agent for inflammatory diseases driven by LTB4-mediated neutrophil activation. The data and methodologies presented in this guide provide a foundational understanding of this important pharmacological tool and investigational compound.

References

The Selective BLT1 Receptor Antagonist LY223982: A Technical Guide to its Effects on LTB4-Induced Neutrophil Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the initiation and amplification of inflammatory responses, primarily through the activation of neutrophils. The high-affinity LTB4 receptor 1 (BLT1) is a key G-protein coupled receptor (GPCR) responsible for mediating the pro-inflammatory effects of LTB4 on these leukocytes. LY223982 has been identified as a potent and specific antagonist of the BLT1 receptor, effectively inhibiting LTB4-induced neutrophil activation. This technical guide provides an in-depth overview of the effects of this compound on LTB4-mediated neutrophil functions, including detailed experimental protocols, quantitative data on its inhibitory activity, and a visualization of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers in immunology, inflammation, and drug development.

Introduction

Neutrophils are the most abundant type of white blood cell and are the first responders to sites of inflammation and infection. Their recruitment and activation are tightly regulated by a variety of chemoattractants, among which the lipid mediator leukotriene B4 (LTB4) is of particular importance. LTB4, synthesized from arachidonic acid via the 5-lipoxygenase pathway, binds to its high-affinity receptor, BLT1, on the surface of neutrophils.[1] This interaction triggers a cascade of intracellular signaling events leading to a range of cellular responses, including chemotaxis, aggregation, degranulation, and the production of reactive oxygen species (ROS).

Given the central role of the LTB4-BLT1 axis in inflammation, the development of specific antagonists for this receptor has been a key focus of drug discovery efforts aimed at treating inflammatory diseases. This compound, with the chemical name (E)-5-(3-carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5- hexenyl)oxy)benzenepropanoic acid, is a potent and selective inhibitor of LTB4 binding to its receptor on human neutrophils.[2] This guide details the inhibitory effects of this compound on various LTB4-induced neutrophil activation parameters.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound in antagonizing LTB4-induced neutrophil responses has been quantified in various in vitro and in vivo assays. The following tables summarize the key inhibitory concentrations (IC50) and effective doses (ED50) reported in the literature.

| Parameter | Assay | Species | IC50 / ED50 | Reference |

| LTB4 Receptor Binding | Displacement of [3H]LTB4 | Human | 13.2 nM | [2] |

| Neutrophil Aggregation | LTB4-induced aggregation | Human | 100 nM | [2] |

| Neutrophil Aggregation | LTB4-induced aggregation | Guinea Pig | 74 nM | [2] |

| Neutrophil Chemotaxis | LTB4-induced chemotaxis | Human | 6 µM | [2] |

| In Vivo Leukopenia | LTB4-induced transient leukopenia | Rabbit | 3 mg/kg | [2] |

Table 1: In Vitro and In Vivo Potency of this compound

LTB4-Induced Neutrophil Signaling and Inhibition by this compound

The binding of LTB4 to the BLT1 receptor on neutrophils initiates a signaling cascade that is characteristic of Gαi-protein coupled receptors. This pathway ultimately leads to the reorganization of the actin cytoskeleton, cellular polarization, and directed migration. This compound exerts its inhibitory effects by competitively blocking the initial step of this cascade: the binding of LTB4 to BLT1.

Caption: LTB4 signaling pathway in neutrophils and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on LTB4-induced neutrophil activation.

Isolation of Human Neutrophils from Peripheral Blood

Objective: To obtain a pure population of viable neutrophils from human whole blood.

Materials:

-

Anticoagulated (e.g., with EDTA or heparin) human whole blood

-

Density gradient medium (e.g., Ficoll-Paque™)

-

Dextran solution (e.g., 3% in saline)

-

Red Blood Cell (RBC) Lysis Buffer (e.g., 0.83% NH4Cl)

-

Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺

-

Phosphate Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)

-

Trypan blue solution

-

Centrifuge

-

Hemocytometer or automated cell counter

Procedure:

-

Dilute the anticoagulated whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over an equal volume of density gradient medium in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells).

-

Collect the granulocyte/erythrocyte pellet at the bottom of the tube.

-

Resuspend the pellet in a solution of 3% dextran in saline to sediment the erythrocytes. Allow the erythrocytes to sediment by gravity for 20-30 minutes.

-

Collect the leukocyte-rich supernatant.

-

Centrifuge the supernatant at 250 x g for 10 minutes.

-

To remove any remaining erythrocytes, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

-

Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 5 minutes.

-

Wash the neutrophil pellet twice with HBSS.

-

Resuspend the final neutrophil pellet in the desired experimental buffer (e.g., HBSS with 0.1% BSA).

-

Determine cell viability and concentration using trypan blue exclusion and a hemocytometer. Purity should be >95%.

References

Understanding the LTB4 Signaling Pathway Using LY223982: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator central to the inflammatory cascade, primarily acting through its high-affinity receptor, BLT1. The LTB4/BLT1 signaling axis is a key driver of leukocyte chemotaxis and activation, making it a critical target for therapeutic intervention in a host of inflammatory diseases. This technical guide provides a comprehensive overview of the LTB4 signaling pathway and the utility of LY223982, a selective BLT1 antagonist, as a tool to investigate this pathway. This document details the mechanism of action of this compound, presents its pharmacological data in structured tables, and offers detailed protocols for key in vitro and in vivo experimental assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the core concepts.

Introduction: The LTB4 Signaling Pathway

Leukotriene B4 is an eicosanoid derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It plays a pivotal role in the initiation and amplification of inflammatory responses.[1] LTB4 exerts its biological effects through two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2][3][4]

-

BLT1 Receptor: Primarily expressed on the surface of hematopoietic cells, including neutrophils, eosinophils, macrophages, and effector T cells.[2][5] It binds LTB4 with high affinity and is considered the principal mediator of LTB4-induced inflammatory responses.[2][3]

-

BLT2 Receptor: More ubiquitously expressed and binds LTB4 with lower affinity. It can also be activated by other eicosanoids.[2][3]

Upon binding of LTB4 to the BLT1 receptor on leukocytes, a cascade of intracellular signaling events is initiated, leading to a range of cellular responses crucial for inflammation.

This compound: A Selective BLT1 Receptor Antagonist

This compound is a potent and specific antagonist of the BLT1 receptor.[6] Its chemical name is (E)-5-(3-carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid. By competitively inhibiting the binding of LTB4 to BLT1, this compound effectively blocks the downstream signaling cascade, thereby attenuating LTB4-induced cellular responses. This makes this compound an invaluable pharmacological tool for elucidating the role of the LTB4/BLT1 axis in various physiological and pathological processes.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Assay | Species/Cell Type | IC50 Value | Reference |

| [3H]LTB4 Receptor Binding | Human Neutrophils | 13.2 nM | [6] |

| LTB4-induced Neutrophil Aggregation | Guinea Pig Neutrophils | 74 nM | [6] |

| LTB4-induced Neutrophil Aggregation | Human Neutrophils | 100 nM | [6] |

| LTB4-induced Neutrophil Chemotaxis | Human Neutrophils | 6 µM | [6] |

Table 2: In Vivo Activity of this compound

| Assay | Animal Model | ED50 Value | Reference |

| Inhibition of LTB4-induced Leukopenia | Rabbit | 3 mg/kg | [6] |

The LTB4/BLT1 Signaling Cascade

Activation of the BLT1 receptor by LTB4 triggers a complex network of intracellular signaling pathways. This compound, by blocking this initial binding event, inhibits all subsequent downstream signaling.

Caption: LTB4/BLT1 signaling pathway and the inhibitory action of this compound.

Upon LTB4 binding, the BLT1 receptor activates heterotrimeric G proteins of the Gi family.[7] This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate downstream effector molecules, including:

-

Phospholipase C (PLC): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[8][9]

-

Phosphoinositide 3-kinase (PI3K): Activation of the PI3K/Akt pathway is a crucial step in many cellular processes, including cell survival and proliferation.

-

Mitogen-activated protein kinase (MAPK) cascades: The ERK, JNK, and p38 MAPK pathways are activated downstream of BLT1 and are involved in regulating gene expression and cellular responses.[7][10]

-

Nuclear factor-kappa B (NF-κB): A key transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7]

These signaling events culminate in characteristic neutrophil responses, including:

-

Calcium Mobilization: A rapid increase in intracellular calcium is a hallmark of neutrophil activation.[8][9][11]

-

Actin Polymerization: Reorganization of the actin cytoskeleton is essential for cell polarization and migration.[11]

-

Chemotaxis: Directed migration of neutrophils towards the source of LTB4.

-

Degranulation: Release of proteolytic enzymes and other inflammatory mediators from intracellular granules.

-

Reactive Oxygen Species (ROS) Production: The "respiratory burst" that generates microbicidal ROS.

This compound, by preventing the initial LTB4-BLT1 interaction, effectively abrogates all of these downstream signaling events and cellular responses.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the LTB4/BLT1 signaling pathway and the effects of inhibitors like this compound.

[3H]-LTB4 Radioligand Binding Assay

This assay is used to determine the binding affinity of compounds to the LTB4 receptor.

Caption: Workflow for a [3H]-LTB4 radioligand binding assay.

Materials:

-

Human neutrophils isolated from peripheral blood

-

[3H]-Leukotriene B4 (specific activity ~200 Ci/mmol)

-

This compound or other test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Neutrophil Membrane Preparation:

-

Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.

-

Resuspend the neutrophil pellet in hypotonic lysis buffer and homogenize.

-

Centrifuge the homogenate at a low speed to remove nuclei and unbroken cells.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Neutrophil membrane preparation

-

[3H]-LTB4 at a final concentration near its Kd (typically 0.5-1 nM)

-

Varying concentrations of this compound or other unlabeled competitor

-

Binding buffer to a final volume of 250 µL

-

-

For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of unlabeled LTB4 (e.g., 1 µM).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific [3H]-LTB4 binding) using non-linear regression analysis.

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of neutrophils to migrate towards a chemoattractant.[12][13]

Caption: Workflow for a neutrophil chemotaxis assay using a Boyden chamber.

Materials:

-

Human neutrophils

-

Boyden chamber apparatus with microporous membranes (3-5 µm pore size)

-

LTB4

-

This compound or other test compounds

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

Methanol for fixing

-

Giemsa or Diff-Quik stain

-

Microscope

Procedure:

-

Neutrophil Isolation:

-

Isolate human neutrophils from fresh peripheral blood.

-

Resuspend the neutrophils in chemotaxis buffer at a concentration of 1-2 x 10^6 cells/mL.

-

-

Assay Setup:

-

Fill the lower wells of the Boyden chamber with chemotaxis buffer containing LTB4 at a concentration known to induce maximal chemotaxis (e.g., 10 nM).

-

For inhibition experiments, pre-incubate the neutrophils with varying concentrations of this compound before adding them to the upper chamber, or add this compound to both the upper and lower chambers.

-

Place the microporous membrane over the lower wells.

-

Carefully add the neutrophil suspension to the upper wells of the chamber.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

-

-

Cell Staining and Counting:

-

After incubation, remove the membrane and wipe the upper surface to remove non-migrated cells.

-

Fix the membrane in methanol and stain with Giemsa or Diff-Quik.

-

Mount the membrane on a microscope slide.

-

Count the number of migrated cells in several high-power fields for each well.

-

-

Data Analysis:

-

Calculate the average number of migrated cells per field.

-

For inhibition experiments, plot the percentage of inhibition of chemotaxis against the concentration of this compound and determine the IC50 value.

-

Pharmacokinetics of this compound

Understanding the pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent. While specific preclinical pharmacokinetic data for this compound is not extensively published in the public domain, a typical preclinical assessment would involve determining the following parameters in various animal species (e.g., mouse, rat, dog, monkey).[14][15][16][17]

Table 3: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F | Bioavailability (for non-intravenous routes) |

These parameters are determined by administering this compound to animals via different routes (e.g., intravenous, oral) and collecting blood samples at various time points to measure the drug concentration.

Clinical Development of this compound

A search of publicly available clinical trial databases did not yield information on clinical trials specifically investigating this compound. The development of BLT1 antagonists for inflammatory diseases remains an active area of research.

Conclusion

The LTB4/BLT1 signaling pathway is a critical mediator of inflammatory responses, particularly in the recruitment and activation of neutrophils. This compound, as a potent and selective BLT1 antagonist, serves as an indispensable tool for dissecting the intricacies of this pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the role of LTB4 in health and disease and to evaluate the therapeutic potential of targeting this important inflammatory axis. The continued exploration of compounds like this compound holds promise for the development of novel anti-inflammatory therapies.

References

- 1. Neutrophil recruitment depends on platelet-derived leukotriene B4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leukotriene B4 enhances the activity of nuclear factor-kappaB pathway through BLT1 and BLT2 receptors in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Calcium mobilization, actin polymerization and right-angle light scatter responses to leukotriene B4, 12(R)- and 12(S)-hydroxyeicosatetraenoic acid in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 13. criver.com [criver.com]

- 14. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical pharmacokinetics, interspecies scaling, and tissue distribution of humanized monoclonal anti-IL-13 antibodies with different IL-13 neutralization mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preclinical pharmacokinetics and interspecies scaling of a novel vitronectin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Evidence for the Anti-Inflammatory Effects of LY223982: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo anti-inflammatory properties of LY223982, a potent and specific antagonist of the leukotriene B4 (LTB4) receptor. The following sections detail the quantitative data from preclinical studies, comprehensive experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by specifically inhibiting the binding of leukotriene B4 (LTB4) to its receptor on neutrophils.[1] LTB4 is a powerful chemoattractant for neutrophils and a key mediator in inflammatory responses.[2][3][4] By blocking the LTB4 receptor, this compound effectively curtails LTB4-induced neutrophil activation, a critical step in the inflammatory cascade.[1][5] This targeted action prevents the recruitment and infiltration of neutrophils into inflamed tissues, thereby reducing the downstream inflammatory response and oxidative stress.[6]

Quantitative In Vivo Efficacy Data

The in vivo anti-inflammatory efficacy of this compound has been demonstrated in various animal models. The following tables summarize the key quantitative findings.

Table 1: In Vivo Inhibition of LTB4-Induced Leukopenia in Rabbits

| Parameter | Value | Animal Model |

| ED50 | 3 mg/kg | Rabbit |

| ED50 represents the dose required to achieve 50% of the maximum inhibitory effect on LTB4-induced transient leukopenia.[1] |

Table 2: In Vitro Potency of this compound

| Parameter | Species | IC50 |

| Inhibition of LTB4-induced neutrophil aggregation | Guinea Pig | 74 nM |

| Inhibition of LTB4-induced neutrophil aggregation | Human | 100 nM |

| Inhibition of LTB4-induced chemotaxis | Human | 6 µM |

| Displacement of [3H]LTB4 from receptors | Human | 13.2 nM |

| IC50 represents the concentration of this compound required to inhibit 50% of the specified response.[1] |

Experimental Protocols

This section details the methodologies employed in the key in vivo experiments cited in this guide.

LTB4-Induced Transient Leukopenia in Rabbits

-

Animal Model: Male New Zealand White rabbits.

-

Procedure:

-

A baseline white blood cell count is established for each animal.

-

This compound is administered intravenously at varying doses.

-

Following drug administration, leukotriene B4 (LTB4) is injected intravenously to induce transient leukopenia.

-

Blood samples are collected at timed intervals post-LTB4 injection to monitor white blood cell counts.

-

The extent of leukopenia is quantified and compared between treated and control groups to determine the inhibitory effect of this compound.

-

-

Endpoint: The effective dose producing 50% inhibition (ED50) of the LTB4-induced leukopenic response is calculated.[1]

Neutrophil Aggregation Assay

-

Cell Source: Neutrophils are isolated from either guinea pig peritoneal exudates or human venous blood.

-

Procedure:

-

Isolated neutrophils are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Neutrophil aggregation is induced by the addition of LTB4.

-

The change in light transmission through the neutrophil suspension, which correlates with the degree of aggregation, is monitored over time using an aggregometer.

-

-

Endpoint: The concentration of this compound that inhibits 50% of the LTB4-induced aggregation (IC50) is determined.[1]

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflow of the in vivo experiments.

Caption: Mechanism of action of this compound in inhibiting LTB4-mediated neutrophil activation.

Caption: Experimental workflow for the LTB4-induced transient leukopenia model in rabbits.

Conclusion

The available in vivo data strongly support the anti-inflammatory effects of this compound, which are mediated through the specific antagonism of the LTB4 receptor. Its demonstrated potency in inhibiting neutrophil activation in preclinical models highlights its potential as a therapeutic agent for inflammatory diseases where LTB4 plays a significant pathological role. Further investigation in a wider range of in vivo inflammation models would be beneficial to fully elucidate its therapeutic potential.

References

- 1. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound [pubmed.ncbi.nlm.nih.gov]

- 2. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leukotriene B4 Receptors Are Necessary for the Stimulation of NLRP3 Inflammasome and IL-1β Synthesis in Neutrophil-Dominant Asthmatic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of leukotriene B4 synthesis protects against early brain injury possibly via reducing the neutrophil-generated inflammatory response and oxidative stress after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

LY223982: A Comprehensive Technical Guide to a Potent Leukotriene B4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LY223982, a potent and specific antagonist of the Leukotriene B4 (LTB4) receptor. This document details its core physicochemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols for its characterization.

Core Properties of this compound

This compound is a well-characterized small molecule inhibitor of the high-affinity LTB4 receptor, BLT1.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 117423-74-2 | [3] |

| Molecular Weight | 502.56 g/mol | [3] |

| Molecular Formula | C30H30O7 |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively inhibiting the binding of Leukotriene B4 (LTB4) to its high-affinity G protein-coupled receptor, BLT1.[1][2] LTB4 is a potent lipid mediator involved in inflammatory responses, acting as a powerful chemoattractant for neutrophils and other leukocytes.

Upon binding of LTB4 to the BLT1 receptor, a conformational change occurs, leading to the activation of intracellular signaling cascades. These pathways are crucial for mediating the pro-inflammatory effects of LTB4. The primary signaling cascades initiated by BLT1 activation include:

-

Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The LTB4-BLT1 axis can also activate the MAPK cascade, including ERK, which is involved in cell proliferation and survival.

-

NF-κB Signaling: Activation of the BLT1 receptor can lead to the activation of the transcription factor NF-κB, a key regulator of pro-inflammatory gene expression.

By blocking the binding of LTB4 to BLT1, this compound effectively inhibits these downstream signaling events, thereby attenuating the inflammatory response.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified in various in vitro and in vivo assays.

| Assay | Species | Parameter | Value | Reference |

| [3H]LTB4 Receptor Binding | Human Neutrophils | IC50 | 13.2 nM | [1][3] |

| LTB4-induced Neutrophil Aggregation | Human | IC50 | 100 nM | [1][3] |

| LTB4-induced Neutrophil Aggregation | Guinea Pig | IC50 | 74 nM | [1] |

| LTB4-induced Leukopenia | Rabbit | ED50 | 3 mg/kg | [1][3] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the LTB4 receptor.

Materials:

-

Human neutrophil membrane preparation

-

[3H]LTB4 (radioligand)

-

This compound (test compound)

-

Unlabeled LTB4 (for non-specific binding determination)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, human neutrophil membrane preparation, and either this compound, unlabeled LTB4 (for non-specific binding), or buffer (for total binding).

-

Add [3H]LTB4 to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle agitation to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.

References

- 1. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of antagonist and agonist binding to the leukotriene B4 receptor intact human polymorphonuclear neutrophils (PMN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Utilizing LY223982 in a Neutrophil Migration Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil migration is a fundamental process in the innate immune response, playing a critical role in host defense against pathogens. However, dysregulated neutrophil trafficking can contribute to the pathogenesis of various inflammatory diseases. Leukotriene B4 (LTB4) is a potent lipid chemoattractant that mediates neutrophil recruitment to sites of inflammation by binding to its high-affinity receptor, BLT1. LY223982 is a selective and potent antagonist of the LTB4 receptor, making it a valuable tool for studying the role of the LTB4/BLT1 signaling axis in neutrophil biology and for evaluating its therapeutic potential in inflammatory conditions.[1]

These application notes provide a detailed protocol for utilizing this compound in a neutrophil migration assay to assess its inhibitory effects on LTB4-induced chemotaxis.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the BLT1 receptor, preventing the binding of LTB4 and subsequent downstream signaling events that lead to neutrophil activation and migration. The binding of LTB4 to BLT1, a G-protein coupled receptor, typically initiates a cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), culminating in cytoskeletal rearrangements and directed cell movement. By blocking the initial binding of LTB4, this compound effectively inhibits this entire signaling pathway.

References

Application Notes and Protocols for LY223982 in In Vivo Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY223982 is a potent and specific antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1.[1] LTB4 is a powerful lipid chemoattractant and pro-inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation.[1] By blocking the LTB4 receptor, this compound effectively inhibits the downstream signaling pathways that lead to neutrophil chemotaxis, degranulation, and production of reactive oxygen species, thereby mitigating the inflammatory response. These application notes provide a comprehensive overview of the proposed use of this compound in murine models of inflammation, including recommended dosage considerations, administration protocols, and methods for assessing efficacy.

Mechanism of Action: LTB4-BLT1 Signaling Pathway

Leukotriene B4 is a key mediator in orchestrating the inflammatory cascade, primarily through its interaction with the G protein-coupled receptor BLT1 on the surface of immune cells, particularly neutrophils.

Caption: LTB4-BLT1 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

While direct dosage data for this compound in mice is limited, the following table summarizes in vivo data for this compound in another species and provides dosage information for other LTB4 receptor antagonists in various mouse models of inflammation. This information can serve as a valuable reference for designing initial dose-finding experiments.

| Compound | Animal Model | Dosage | Administration Route | Key Findings |

| This compound | LTB4-induced leukopenia in rabbits | ED50: 3 mg/kg | Not Specified | Inhibited transient leukopenia.[1] |

| BIIL 284 | Atherosclerosis in ApoE-/- mice | 0.3-3 mg/kg daily | Oral | Dose-dependently decreased atherosclerotic lesion size. |

| U75302 | HDM/LPS-induced neutrophilic airway inflammation in mice | 50 µg/kg | Intraperitoneal | Suppressed IL-1β levels. |

| LY255283 | HDM/LPS-induced neutrophilic airway inflammation in mice | 10 mg/kg | Intraperitoneal | Suppressed IL-1β levels. |

| CP-105,696 | Atherosclerosis in LDLr-/- and apoE-/- mice | 30 mg/kg daily | Oral | Reduced monocytic foam cells and lesion progression. |

Experimental Protocols

Below are detailed protocols for two common mouse models of inflammation where an LTB4 receptor antagonist like this compound could be evaluated.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

This model is characterized by a robust influx of neutrophils into the lungs, making it suitable for evaluating the efficacy of LTB4 antagonists.

Experimental Workflow:

Caption: Workflow for LPS-Induced Acute Lung Injury Model.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Acclimatization: House mice for at least one week under standard conditions before the experiment.

-

Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose).

-

Treatment:

-

Prepare a stock solution of this compound in a suitable vehicle.

-

Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection or oral gavage). A starting dose range of 1-10 mg/kg could be explored based on data from similar compounds.

-

-

Induction of ALI:

-

One hour after treatment, anesthetize the mice.

-

Intratracheally instill LPS (e.g., 2.5 mg/kg) dissolved in sterile PBS.

-

-

Monitoring and Sample Collection:

-

Monitor the mice for signs of distress.

-

At a predetermined time point (e.g., 24 or 48 hours post-LPS), euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

-

Harvest lung tissue for histological examination and myeloperoxidase (MPO) activity assay.

-

Assessment of Inflammation:

-

BALF Cell Count: Perform total and differential cell counts to quantify neutrophil infiltration.

-

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF using ELISA.

-

Histopathology: Prepare lung tissue sections and stain with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

-

MPO Assay: Quantify myeloperoxidase activity in lung homogenates as a measure of neutrophil accumulation.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used model for rheumatoid arthritis, characterized by chronic joint inflammation and cartilage destruction, where neutrophils play a significant role.

Experimental Workflow:

Caption: Workflow for Collagen-Induced Arthritis Model.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle

Procedure:

-

Primary Immunization (Day 0):

-

Emulsify type II collagen with CFA.

-

Administer the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Emulsify type II collagen with IFA.

-

Administer the booster injection.

-

-

Monitoring and Treatment:

-

Begin monitoring for signs of arthritis (paw swelling and redness) around day 24.

-

Once clinical signs appear, randomize arthritic mice into treatment groups.

-

Administer this compound or vehicle daily. A starting oral dose of 3-30 mg/kg/day could be investigated.

-

-

Assessment of Arthritis:

-

Clinical Scoring: Score the severity of arthritis in each paw daily or every other day based on a standardized scale (e.g., 0-4).

-

Histopathology: At the end of the study (e.g., day 42), euthanize the mice and collect hind paws. Decalcify, section, and stain with H&E and Safranin O to assess inflammation, pannus formation, and cartilage/bone erosion.

-

Serum Cytokines: Collect blood at termination and measure serum levels of inflammatory cytokines.

-

Conclusion

This compound holds promise as a therapeutic agent for inflammatory diseases due to its specific antagonism of the LTB4 receptor BLT1. While direct dosage information for mouse models is currently unavailable, the provided protocols and data from related compounds offer a solid foundation for researchers to design and execute in vivo studies. Careful dose-ranging experiments are essential to determine the optimal therapeutic window for this compound in specific murine models of inflammation.

References

Application Notes and Protocols: Preparation of LY223982 Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed protocol for the preparation of a stock solution of LY223982, a potent and specific inhibitor of the leukotriene B4 (LTB4) receptor, for in vitro cell culture experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| Molecular Formula | C₃₀H₃₀O₇ | [1][2] |

| Molecular Weight | 502.6 g/mol | [2] |

| Appearance | Crystalline solid / Solid powder | [1][2] |

| Purity | ≥95% | [2] |

| IC₅₀ | 13.2 nM (against [³H]LTB4 binding to LTB4 receptor) | [1][3][4] |

| Solubility in DMSO | 20 mg/mL to 100 mg/mL (assistance with ultrasound may be required) | [1][2][4] |

| Solubility in DMF | 30 mg/mL | [2] |

| Solubility in Ethanol | 0.1 mg/mL | [2] |

| Storage (Powder) | Dry, dark at -20°C for up to 3 years | [1][4] |

| Storage (Stock Solution) | Aliquoted at -20°C for 1 month or -80°C for 6 months | [5][6] |

Signaling Pathway of this compound

This compound acts as an antagonist to the Leukotriene B4 receptor 1 (BLT1), a G-protein coupled receptor (GPCR). By blocking this receptor, it inhibits downstream signaling pathways activated by LTB4, a potent lipid mediator of inflammation involved in neutrophil activation and chemotaxis.

Caption: LTB4 receptor signaling and inhibition by this compound.

Experimental Protocols

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

3.1. Materials

-

This compound powder (CAS: 117423-74-2)

-

Anhydrous/sterile Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

3.2. Stock Solution Preparation Workflow

The following diagram outlines the workflow for reconstituting this compound.

Caption: Workflow for preparing this compound stock solution.

3.3. Step-by-Step Reconstitution Protocol

This procedure is for preparing a 10 mM stock solution. Adjust calculations accordingly for different desired concentrations.

-

Preparation: Before starting, allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation. Ensure all materials are sterile.

-

Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.026 mg.

-

Calculation: Molecular Weight (502.6 g/mol ) x Molarity (0.010 mol/L) x Volume (0.001 L) = 0.005026 g or 5.026 mg.

-

-

Solvent Addition: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

-

For 5.026 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

-

-

Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for a few minutes to aid dissolution.[1][4] Gentle warming to 37°C can also be applied if necessary.[6] Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes.[6] The volume of the aliquots should be based on the typical working concentrations used in your experiments.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6] Label each aliquot clearly with the compound name, concentration, and date of preparation.

3.4. Preparation of Working Solution for Cell Culture

When ready to use, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration directly in the cell culture medium.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) as it can be toxic to cells at higher concentrations. Always prepare a vehicle control (medium with the same final concentration of DMSO) to run alongside your experiment. For instance, if your final experimental concentration of this compound is 100 nM, you would perform a 1:100,000 dilution of the 10 mM stock solution into your culture medium. This results in a final DMSO concentration of 0.001%, which is well below the toxic threshold for most cell lines.

References

- 1. xcessbio.com [xcessbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

Application Notes and Protocols for LY223982 in a Boyden Chamber Chemotaxis Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing LY223982, a potent and specific antagonist of the leukotriene B4 (LTB4) receptor, in a Boyden chamber chemotaxis assay to evaluate its inhibitory effects on neutrophil migration.

Introduction

Leukotriene B4 (LTB4) is a powerful lipid chemoattractant that plays a crucial role in the recruitment of neutrophils to sites of inflammation.[1][2][3] It binds to the high-affinity LTB4 receptor (BLT1) on the surface of neutrophils, triggering a signaling cascade that leads to actin polymerization, cell polarization, and directed cell movement, a process known as chemotaxis.[4][5] this compound is a selective antagonist of the LTB4 receptor, effectively inhibiting the binding of LTB4 and subsequent downstream signaling.[1][5] This makes it a valuable tool for studying the role of the LTB4 pathway in neutrophil-mediated inflammatory responses.

The Boyden chamber assay is a widely used method to study chemotaxis in vitro.[6][7][8] It consists of a chamber with two compartments separated by a microporous membrane.[6][8] Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The migration of cells through the pores of the membrane towards the chemoattractant can then be quantified.

This document provides a comprehensive protocol for assessing the inhibitory effect of this compound on LTB4-induced neutrophil chemotaxis using a Boyden chamber assay.

Data Presentation

The following table summarizes the quantitative data for this compound's inhibitory activity on neutrophil functions induced by LTB4.

| Parameter | Cell Type | Chemoattractant | This compound Concentration (IC50) | Reference |

| Chemotaxis Inhibition | Human Neutrophils | LTB4 | 6 µM | [1] |

| Aggregation Inhibition | Human Neutrophils | LTB4 | 100 nM | [1] |

| LTB4 Receptor Binding | Human Neutrophils | [3H]LTB4 | 13.2 nM | [1] |

| Inhibition of LTB4-induced responses | Human Neutrophils | LTB4 | 74 nM | [1] |

Note: IC50 values can vary depending on experimental conditions.

Signaling Pathway

The following diagram illustrates the signaling pathway of LTB4-induced neutrophil chemotaxis and the point of inhibition by this compound.

Caption: LTB4 signaling pathway and inhibition by this compound.

Experimental Protocols

Materials and Reagents

-

Human neutrophils (isolated from fresh peripheral blood)

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Ficoll-Paque PLUS

-

Dextran T-500

-

This compound (and appropriate solvent, e.g., DMSO)

-

Leukotriene B4 (LTB4)

-

Boyden chamber (e.g., 96-well format) with polycarbonate membranes (3-5 µm pore size for neutrophils)

-

Cell viability assay kit (e.g., CellTiter-Glo®)

-

Luminometer

-

Standard laboratory equipment (pipettes, centrifuges, incubators, etc.)

Experimental Workflow

The diagram below outlines the major steps of the Boyden chamber chemotaxis assay.

Caption: Boyden chamber chemotaxis assay workflow.

Detailed Methodology

1. Isolation of Human Neutrophils:

-

Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation of erythrocytes.

-

Perform hypotonic lysis to remove any remaining red blood cells.

-

Wash the neutrophil pellet with sterile PBS and resuspend in assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

Assess cell viability (e.g., using Trypan Blue exclusion) and adjust the cell concentration to 1 x 10^6 cells/mL.

2. Preparation of Reagents:

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

-

This compound Working Solutions: Prepare serial dilutions of this compound in the assay medium to achieve the desired final concentrations for the experiment. It is advisable to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the IC50.

-

LTB4 Chemoattractant Solution: Prepare a solution of LTB4 in the assay medium at a concentration known to induce a robust chemotactic response (e.g., 10 nM).

3. Boyden Chamber Assay Procedure:

-

Add the LTB4 chemoattractant solution to the lower wells of the Boyden chamber.

-

For control wells, add only the assay medium to the lower chamber.

-

Add the different dilutions of this compound to the lower chambers along with the LTB4 solution. Alternatively, pre-incubate the neutrophils with this compound before adding them to the upper chamber.

-

Carefully place the microporous membrane between the upper and lower chambers.

-

Add the neutrophil suspension (1 x 10^5 cells in 100 µL) to the upper wells.

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes. The optimal incubation time may need to be determined empirically.

4. Quantification of Chemotaxis:

-

After incubation, carefully remove the upper chamber.

-

Gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

The number of migrated cells in the lower chamber can be quantified using various methods. A common and efficient method is to measure ATP levels, which are proportional to the number of viable cells.[9]

-

To do this, add a cell lysis/ATP detection reagent (e.g., CellTiter-Glo®) to the lower wells.

-

Measure the luminescence using a plate reader.

5. Data Analysis:

-

Calculate the percentage of chemotaxis inhibition for each concentration of this compound using the following formula:

% Inhibition = [1 - (Luminescence with Inhibitor - Luminescence of Negative Control) / (Luminescence of Positive Control - Luminescence of Negative Control)] x 100

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the chemotactic response).

Troubleshooting

-

Low Chemotaxis:

-

Check the viability and purity of the isolated neutrophils.

-

Optimize the concentration of the chemoattractant (LTB4).

-

Ensure the correct pore size of the membrane is being used for neutrophils (typically 3-5 µm).[10]

-

Optimize the incubation time.

-

-

High Background Migration:

-

Ensure the cells are not overly activated during the isolation process.

-

Wash the cells thoroughly to remove any residual stimulants.

-

-

Inconsistent Results:

-

Ensure accurate and consistent pipetting.

-

Maintain consistent incubation times and conditions.

-

Use neutrophils from the same donor for a given experiment to minimize donor-to-donor variability.

-

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate its inhibitory effects on neutrophil chemotaxis in a Boyden chamber assay, providing valuable insights into the role of the LTB4 pathway in inflammation.

References

- 1. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of leukotriene B4-induced neutrophil migration through different cellular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the human neutrophil 5-lipoxygenase by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. criver.com [criver.com]

- 10. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]

Application of LY223982 in the Study of Neutrophil Swarming

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil swarming is a coordinated, multicellular behavior critical for an effective innate immune response to infection and tissue injury. This complex process involves the rapid and massive accumulation of neutrophils at a target site, driven by a cascade of intercellular signaling molecules. A key mediator in this process is the potent lipid chemoattractant, leukotriene B4 (LTB4). LTB4, produced by early-responding neutrophils, acts as a powerful "call-to-arms," amplifying the recruitment of additional neutrophils to form a swarm. Understanding the molecular mechanisms governing neutrophil swarming is crucial for developing novel therapeutic strategies for a range of inflammatory diseases.